

Structure-Activity Relationship of DL-5-Indolylmethylhydantoin Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *DL-5-Indolylmethylhydantoin*

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This guide provides a comparative analysis of the structure-activity relationship (SAR) of **DL-5-Indolylmethylhydantoin** and its derivatives. While research directly focused on the pharmacological SAR of this specific scaffold is limited, this document synthesizes available data on analogs, primarily concerning their plant growth-regulating activities, and contextualizes these findings within the broader understanding of hydantoin SAR for potential therapeutic applications.

Comparative Data on Indole-Hydantoin Hybrids

Recent studies have explored the synthesis and biological evaluation of hybrid molecules combining indole and hydantoin scaffolds. A notable study by Kochetkov et al. (2023) investigated a series of 5-(1H-Indol-3-yl)-1-phenylimidazolidin-2-ones for their efficacy as plant growth regulators. The quantitative data from this study is summarized below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound ID	Structure (Variation from lead)	Concentration (M)	Germination Potential (%)	Germination (%)	Root Length (mm)	Sprout Length (mm)
3a	1-Phenyl	4×10^{-5}	93.3 ± 2.9	90.0 ± 0.0	90.3 ± 4.2	80.3 ± 3.2
3b	1-(4-Methoxyphenyl)	4×10^{-5}	90.0 ± 5.0	86.7 ± 2.9	82.0 ± 2.0	75.7 ± 2.5
3c	1-(4-Chlorophenyl)	4×10^{-5}	86.7 ± 2.9	83.3 ± 2.9	78.7 ± 3.1	72.3 ± 2.1
3d	1-Benzyl	4×10^{-5}	83.3 ± 2.9	80.0 ± 5.0	75.3 ± 2.5	68.7 ± 1.5
3e	1-Cyclohexyl	4×10^{-5}	96.7 ± 2.9	93.3 ± 2.9	95.7 ± 3.5	85.3 ± 2.9
Control	(Indole-3-acetic acid)	4×10^{-5}	90.0 ± 5.0	86.7 ± 2.9	85.0 ± 2.6	78.0 ± 2.0
Control	(Water)	-	80.0 ± 5.0	76.7 ± 2.9	70.0 ± 2.0	65.0 ± 1.7

Key Observations from the Data:

- Substitution at N1: The nature of the substituent at the N1 position of the hydantoin ring significantly influences the plant growth-regulating activity.
- Aliphatic vs. Aromatic Substituents: The cyclohexyl substituent (compound 3e) demonstrated the highest activity, surpassing both the aromatic-substituted analogs and the natural plant hormone indole-3-acetic acid.[1][2][3]
- Phenyl Substitution: Among the aromatic substituents, the unsubstituted phenyl group (compound 3a) showed the most promising results. Electron-donating (methoxy, 3b) and electron-withdrawing (chloro, 3c) groups on the phenyl ring led to a decrease in activity.[1][2][3]

General Principles of Hydantoin Structure-Activity Relationship

While the specific SAR for the indolylmethylhydantoin scaffold in a pharmacological context is not well-documented, general principles for hydantoin derivatives have been established through extensive research in areas such as anticonvulsant and anticancer drug development.

[4][5][6][7]

- C5 Position: Substitution at the C5 position of the hydantoin ring is crucial for many biological activities. The presence of aromatic or bulky aliphatic groups at this position is often associated with potent pharmacological effects.[4][7]
- N3 Position: Modification at the N3 position can modulate the compound's properties, including its metabolic stability and potency.[6]
- N1 Position: As suggested by the plant growth regulator study, the N1 position is another key site for modification that can significantly impact biological activity.

Experimental Protocols

Synthesis of 5-(Indol-3-ylmethyl)hydantoin Analogs

The synthesis of the 5-(1H-Indol-3-yl)-1-phenylimidazolidin-2-one derivatives was achieved through a one-pot amidoalkylation reaction.[1][2][3]

General Procedure:

- A mixture of indole (1 equivalent), urea (1.2 equivalents), and a corresponding aldehyde (1 equivalent) is heated in ethanol in the presence of a catalytic amount of hydrochloric acid.
- The reaction mixture is stirred at reflux for a specified period.
- Upon cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the desired product.
- The final products are purified by recrystallization.

Plant Growth-Regulating Activity Assay

The evaluation of the plant growth-regulating activity of the synthesized compounds was performed using wheat seeds (*Triticum aestivum* L.).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol:

- Wheat seeds are sterilized and soaked in aqueous solutions of the test compounds at a concentration of 4×10^{-5} M for 24 hours. Control groups are soaked in distilled water and a solution of indole-3-acetic acid.
- The treated seeds are then placed on moist filter paper in petri dishes and allowed to germinate in the dark at a controlled temperature.
- After a set period (e.g., 7 days), the germination potential (percentage of germinated seeds) and germination rate are recorded.
- The lengths of the roots and sprouts of the germinated seeds are measured to assess the growth-stimulating effect.

Visualizing Relationships and Workflows

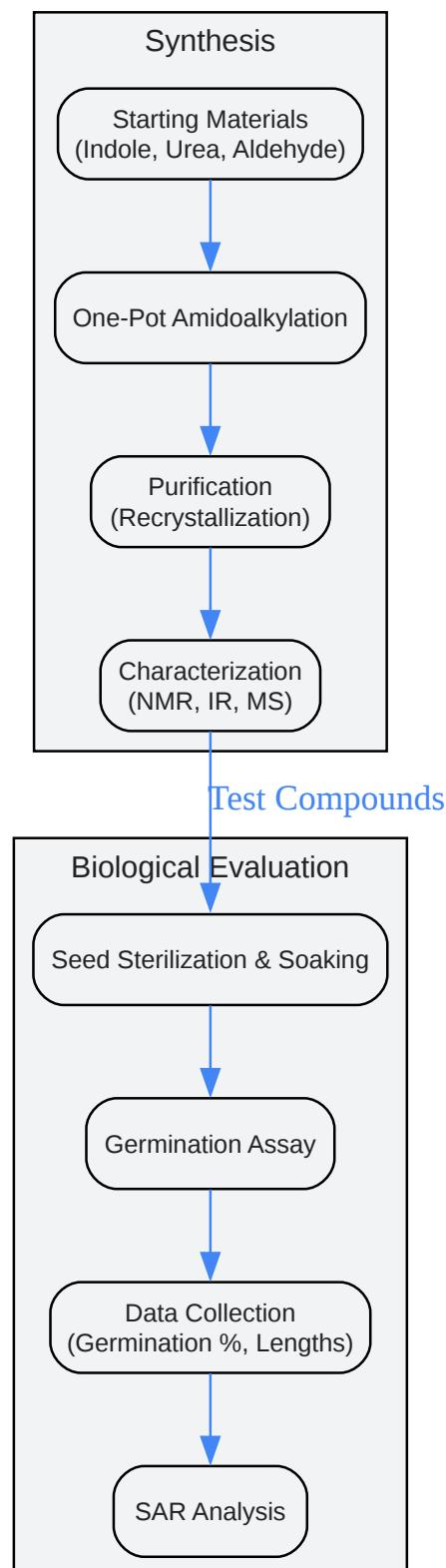
General Structure-Activity Relationship of 5-Indolylmethylhydantoin

The following diagram illustrates the core structure of 5-indolylmethylhydantoin and highlights the key positions for chemical modification based on the available SAR data.

Caption: Key modification sites on the 5-indolylmethylhydantoin scaffold.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines the general workflow from the synthesis of **DL-5-indolylmethylhydantoin** analogs to the evaluation of their biological activity.



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Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The available data, primarily from studies on plant growth regulation, indicates that the N1 position of the 5-indolylmethylhydantoin scaffold is a critical determinant of its biological activity. Specifically, aliphatic substituents at this position appear to be more effective than aromatic ones in the context of plant growth stimulation.

While direct pharmacological SAR data for this compound class is scarce, the general principles of hydantoin chemistry suggest that the C5 and N3 positions are also promising targets for modification to develop compounds with potential therapeutic applications. Future research should focus on synthesizing a broader range of analogs with systematic variations at the N1, N3, and C5 positions and evaluating their activities against various pharmacological targets to establish a comprehensive SAR profile for this intriguing chemical scaffold.

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